3-Tert-butylimidazo[1,2-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tert-butylimidazo[1,2-c]quinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butylimidazo[1,2-c]quinazoline typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with tert-butyl isocyanide under acidic conditions. The reaction is carried out in the presence of a catalyst, such as trifluoroacetic acid, at elevated temperatures to facilitate the formation of the imidazoquinazoline ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Tert-butylimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .
Wissenschaftliche Forschungsanwendungen
3-Tert-butylimidazo[1,2-c]quinazoline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Tert-butylimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A parent compound with a similar structure but without the imidazo ring.
Imidazoquinazoline: Compounds with similar imidazoquinazoline core but different substituents.
Benzimidazoquinazoline: Compounds with an additional benzene ring fused to the imidazoquinazoline core.
Uniqueness
3-Tert-butylimidazo[1,2-c]quinazoline is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C14H15N3 |
---|---|
Molekulargewicht |
225.29 g/mol |
IUPAC-Name |
3-tert-butylimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C14H15N3/c1-14(2,3)12-8-15-13-10-6-4-5-7-11(10)16-9-17(12)13/h4-9H,1-3H3 |
InChI-Schlüssel |
WLHOMSFFLTWDRO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C2N1C=NC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.